methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Medicinal Chemistry Physicochemical Profiling Drug Design

Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate (CAS 1911392-80-7) is a synthetic 1,4-disubstituted 1,2,3-triazole derivative bearing a 4-(trifluoromethyl)benzyl substituent at the N1 position and a methyl ester at the C4 position. The compound possesses a molecular formula of C12H10F3N3O2 and a computed molecular weight of 285.22 g/mol.

Molecular Formula C12H10F3N3O2
Molecular Weight 285.226
CAS No. 1911392-80-7
Cat. No. B3008770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate
CAS1911392-80-7
Molecular FormulaC12H10F3N3O2
Molecular Weight285.226
Structural Identifiers
SMILESCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H10F3N3O2/c1-20-11(19)10-7-18(17-16-10)6-8-2-4-9(5-3-8)12(13,14)15/h2-5,7H,6H2,1H3
InChIKeyMGHSRLFTDGFMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate (CAS 1911392-80-7): Chemical Class and Core Identity


Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate (CAS 1911392-80-7) is a synthetic 1,4-disubstituted 1,2,3-triazole derivative bearing a 4-(trifluoromethyl)benzyl substituent at the N1 position and a methyl ester at the C4 position [1]. The compound possesses a molecular formula of C12H10F3N3O2 and a computed molecular weight of 285.22 g/mol [1]. It serves as a key intermediate or building block in medicinal chemistry programs, where the trifluoromethyl group is leveraged to modulate lipophilicity, metabolic stability, and target binding interactions compared to non-fluorinated or differently substituted analogs.

Why Generic 1,2,3-Triazole-4-Carboxylate Analogs Cannot Replace Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate


Simple substitution of the N1-benzyl group or the C4-ester in 1,2,3-triazole-4-carboxylate scaffolds produces profound changes in physicochemical properties that directly affect compound suitability for medicinal chemistry and chemical biology applications. Replacing the 4-CF3-phenyl group with an unsubstituted phenyl ring reduces computed lipophilicity (XLogP3) by approximately 0.7 log units, while exchanging the methyl ester for a carboxylic acid eliminates passive membrane permeability entirely by introducing a hydrogen bond donor [1][2]. Such differences alter solubility, logD, metabolic vulnerability, and target engagement profiles, meaning that in-class compounds cannot be assumed interchangeable without risking irreproducible biological results or failed synthetic campaigns.

Quantitative Differentiation Evidence for Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate Against Its Closest Analogs


Enhanced Lipophilicity (XLogP3) Versus Non-Fluorinated Benzyl Analog

The target compound exhibits a computed XLogP3 of 2.4, which is approximately 0.7 log units higher than the 1.7 value computed for the direct des-fluoro analog methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate [1][2]. This increase in lipophilicity, driven by the electron-withdrawing and hydrophobic nature of the para-CF3 substituent, falls within the range known to improve passive membrane permeability while maintaining acceptable solubility for oral bioavailability in lead optimization campaigns.

Medicinal Chemistry Physicochemical Profiling Drug Design

Zero Hydrogen Bond Donor Count Versus Carboxylic Acid Analog

The target methyl ester possesses zero hydrogen bond donors (HBD = 0), in contrast to the corresponding carboxylic acid analog 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid (CAS 1281452-73-0), which bears one HBD [1][2]. The absence of an HBD in the ester is a critical determinant of passive membrane permeability, as each HBD is estimated to reduce permeation by roughly 10-fold in parallel artificial membrane permeability assays (PAMPA). The ester may also serve as a prodrug motif, potentially hydrolyzed in vivo to the active acid form.

Medicinal Chemistry Permeability Prodrug Design

Structural Conformation Impact: CF3 vs. H on Crystal Packing

While no crystal structure of the target compound is publicly available, the unsubstituted analog methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate crystallizes with a dihedral angle of 67.87(11)° between the triazole and phenyl ring planes [1]. The introduction of a bulky para-CF3 group is expected to alter this dihedral angle due to steric and electronic effects, potentially changing crystal packing, melting point, and solubility. Such conformational differences affect solid-state stability and formulation behavior, differentiating the target compound from its non-fluorinated congener.

Structural Chemistry Crystallography Solid-State Properties

Optimal Application Scenarios for Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate Based on Its Differentiation Profile


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

Medicinal chemists seeking to optimize a 1,2,3-triazole-based hit for cell permeability can use this compound as a benchmark. Its XLogP3 of 2.4, compared to 1.7 for the unsubstituted benzyl analog [1][2], provides an intermediate lipophilicity window suitable for CNS or intracellular targets, where a balance between solubility and passive diffusion is critical.

Ester Prodrug Strategy for Carboxylic Acid-Containing Triazole Pharmacophores

In programs where the active pharmacophore is the 1,2,3-triazole-4-carboxylic acid, the methyl ester serves as a neutral, membrane-permeable prodrug form [1][3]. Researchers can procure this compound to evaluate intracellular target engagement after esterase-mediated hydrolysis, comparing activity to the free acid.

Solid-State Formulation Screening and Polymorph Studies

The CF3 group's influence on crystal packing, inferred from structural data of the non-fluorinated analog [4], makes this compound a candidate for solid-state screening. Procurement for polymorph identification, solubility determination, and formulation development leverages its unique conformational properties compared to non-fluorinated or ester-hydrolyzed variants.

Quote Request

Request a Quote for methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.